

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines

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Compound of Interest

Compound Name: *Quinazolin-2-ylboronic acid*

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of key spectroscopic techniques utilized to elucidate the structure of 2-arylquinazolines, a class of heterocyclic compounds with significant pharmacological interest. Experimental data from various studies are presented for objective comparison, alongside detailed methodologies for the cited experiments.

The structural characterization of 2-arylquinazolines relies on a synergistic application of several spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a comprehensive structural picture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following table summarizes typical quantitative data obtained from different spectroscopic techniques for a range of 2-arylquinazoline derivatives. This data is compiled from various research findings to provide a comparative perspective.

Compound Class	Technique	Key Quantitative Data	Reference
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones	UV-Vis	λ_{max} : 365–402 nm (longwave band in toluene)	
2-Aryl-4-cyanoquinazolines	UV-Vis	λ_{max} : 278, 325, 339, and 360 nm (in DMSO)	[1]
Substituted 2-arylquinazolines (BG1189)	UV-Vis	λ_{max} : 209, 224, and 318 nm (in water)	[2]
Substituted 2-arylquinazolines (BG1190)	UV-Vis	λ_{max} : 207, 224, and 314 nm (in water)	[2]
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones	Fluorescence	Emission in the blue-green region in toluene, with quantum yields up to 89%.	[3]
2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones	^1H NMR	δ (ppm): 7.2-8.5 (aromatic protons)	[4]
2-Aryl-2,3-dihydroquinolin-4(1H)-one	^1H NMR	δ (ppm): Specific signals for dihydro protons	[5]
3-Aryl-2-thioxoquinazolin-4-ones	Mass Spec.	Fragmentation patterns revealing ring-chain isomerization.	[6]
Quinazoline Derivatives	FTIR	Characteristic vibrational bands for	[2]

C=O, C=N, and
aromatic C-H bonds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) is commonly used.
- Sample Preparation: Approximately 5-10 mg of the 2-arylquinazoline sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are expressed in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), etc.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is typically employed.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Infrared (IR) Spectroscopy

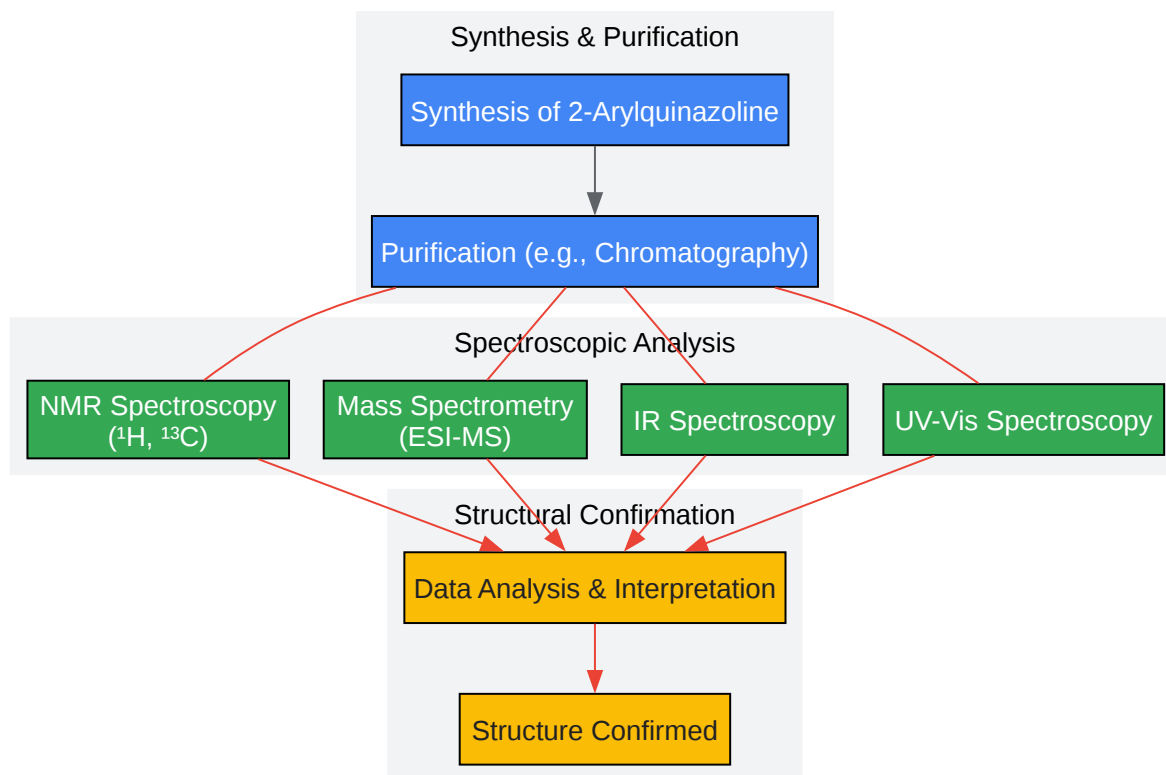
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.
- Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.
- Data Acquisition: The sample is irradiated with infrared radiation, and the absorption is measured as a function of wavenumber (cm^{-1}). Characteristic absorption bands indicate the presence of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions within the molecule.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: The 2-arylquinazoline sample is dissolved in a UV-transparent solvent (e.g., ethanol, DMSO, toluene) to prepare a dilute solution (e.g., 10^{-5} M).^{[1][2]}
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of a newly synthesized 2-arylquinazoline.



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